molecular formula C15H13Cl2N3OS B11084251 2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B11084251
M. Wt: 354.3 g/mol
InChI Key: UUVSHWQBJYWYCJ-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylphenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide is unique due to its combination of dichlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C15H13Cl2N3OS/c1-9-2-5-11(6-3-9)18-15(22)20-19-14(21)12-7-4-10(16)8-13(12)17/h2-8H,1H3,(H,19,21)(H2,18,20,22)

InChI Key

UUVSHWQBJYWYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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